molecular formula C19H18N2O3S B5210521 5-(4-ethoxybenzyl)-6-hydroxy-2-mercapto-3-phenyl-4(3H)-pyrimidinone CAS No. 6032-75-3

5-(4-ethoxybenzyl)-6-hydroxy-2-mercapto-3-phenyl-4(3H)-pyrimidinone

Cat. No. B5210521
CAS RN: 6032-75-3
M. Wt: 354.4 g/mol
InChI Key: IQHUBFYBQWKDBP-UHFFFAOYSA-N
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Description

5-(4-ethoxybenzyl)-6-hydroxy-2-mercapto-3-phenyl-4(3H)-pyrimidinone is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EMHP and is synthesized using a specific method. EMHP has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions for research.

Mechanism of Action

The mechanism of action of EMHP is not fully understood, but studies have shown that it acts by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). ROS are known to cause oxidative stress, which can lead to cellular damage and the development of various diseases. EMHP's ability to scavenge free radicals and inhibit ROS production makes it a potential candidate for the treatment of oxidative stress-related diseases.
Biochemical and Physiological Effects:
Studies have shown that EMHP has several biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as mentioned earlier. Additionally, EMHP has been shown to exhibit antitumor activity by inhibiting cancer cell proliferation and inducing apoptosis. EMHP has also been shown to have a protective effect on the liver and kidney, making it a potential candidate for the treatment of liver and kidney diseases.

Advantages and Limitations for Lab Experiments

EMHP has several advantages in laboratory experiments, including its stability and ease of synthesis. However, one of the limitations of EMHP is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on EMHP. One of the significant areas of research is the development of EMHP-based drugs for the treatment of various diseases. Additionally, there is a need for further studies on the mechanism of action of EMHP and its potential applications in other fields such as agriculture and material science.
Conclusion:
In conclusion, EMHP is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. EMHP has been widely studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions for research. Further research on EMHP is needed to fully understand its potential applications and mechanism of action.

Synthesis Methods

EMHP is synthesized using a multi-step process that involves the reaction of 4-ethoxybenzaldehyde with thiourea to form 4-ethoxybenzylidene thiourea. This intermediate is then reacted with phenylhydrazine to form 5-(4-ethoxybenzyl)-2-phenyl-4(3H)-pyrimidinone. Finally, the addition of mercaptoacetic acid to this intermediate results in the formation of EMHP.

Scientific Research Applications

EMHP has been widely studied for its potential applications in various fields such as medicine, agriculture, and material science. One of the significant applications of EMHP is its use as an antioxidant and anti-inflammatory agent in medicine. Studies have shown that EMHP exhibits potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

5-[(4-ethoxyphenyl)methyl]-6-hydroxy-1-phenyl-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-2-24-15-10-8-13(9-11-15)12-16-17(22)20-19(25)21(18(16)23)14-6-4-3-5-7-14/h3-11,23H,2,12H2,1H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHUBFYBQWKDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(N(C(=S)NC2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387106
Record name CBMicro_043705
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-ethoxybenzyl)-6-hydroxy-2-mercapto-3-phenyl-4(3H)-pyrimidinone

CAS RN

6032-75-3
Record name CBMicro_043705
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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